Gem-Difluorocyclopropane Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Spirocyclic Piperidines
The gem-difluorocyclopropane moiety in the target compound is a recognized structural motif for blocking oxidative metabolism at the cyclopropane α-position. In a systematic survey of saturated spirocyclic nitrogen-containing heterocycles, Grygorenko and Melnykov established that gem-difluoro substitution on the cyclopropane ring of azaspiro[2.n]alkanes significantly increases chemical and metabolic stability compared to the non-fluorinated parent scaffolds [1]. While compound-specific intrinsic clearance (CLint) data for 2176069-17-1 have not been publicly disclosed, class-level inference from structurally analogous 2,2-difluoro-6-azaspiro[2.5]octane-containing clinical candidates (e.g., compounds from US11236046) indicates that the gem-difluoro motif is retained in advanced leads specifically for its metabolic stabilization effect [2]. The closest non-fluorinated comparator, 6-azaspiro[2.5]octane (CAS 144230-47-7), lacks this protection and is expected to undergo more rapid CYP450-mediated oxidation based on established SAR for gem-difluorocyclopropane-containing heterocycles [1].
| Evidence Dimension | Predicted metabolic stability (oxidative metabolism resistance at cyclopropane α-position) |
|---|---|
| Target Compound Data | Contains gem-difluorocyclopropane (C3H2F2 ring); F atoms block CYP450 hydroxylation at the cyclopropane methylene positions. Predicted higher stability (quantitative CLint not publicly reported for this exact CAS). |
| Comparator Or Baseline | 6-Azaspiro[2.5]octane (CAS 144230-47-7, non-fluorinated parent): lacks fluorine substitution; cyclopropane methylene groups are susceptible to oxidative metabolism. No CLint data publicly available for head-to-head comparison. |
| Quantified Difference | Qualitative class-level advantage: gem-difluorocyclopropane motifs are documented to reduce oxidative metabolism rates relative to non-fluorinated cyclopropanes in medicinal chemistry literature; exact fold-difference for this specific scaffold is not publicly disclosed. |
| Conditions | Inference based on established medicinal chemistry precedent for gem-difluorocyclopropane-containing heterocycles (Grygorenko & Melnykov, 2019 review); no head-to-head microsomal stability assay for 2176069-17-1 vs. 144230-47-7 identified in public domain. |
Why This Matters
For procurement decisions in drug discovery programs, selecting a building block with the gem-difluorocyclopropane motif pre-installed avoids the need for late-stage fluorination and reduces the risk of metabolic liability that could derail lead optimization, particularly when compared to non-fluorinated spirocyclic piperidine alternatives.
- [1] Grygorenko OO, Melnykov KP. Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview). Chemistry of Heterocyclic Compounds. 2019;55:692-694. doi:10.1007/s10593-019-02523-6. View Source
- [2] US Patent US11236046B2. Preparation of (2S,4R) N-[[4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-5-fluoro-2-pyridyl]methyl]-4-fluoro-1-(4-fluorophenyl)sulfonyl-pyrrolidine-2-carboxamide (Example 69). TRPA1 IC50 = 14 nM (BindingDB BDBM534989). View Source
